molecular formula C19H18ClN3O4S B11026893 Methyl 5-(2-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(2-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11026893
M. Wt: 419.9 g/mol
InChI Key: YKDSAYSNKXIUGS-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a chlorophenyl group, and an oxazole moiety, making it a subject of interest for researchers in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under acidic or basic conditions to form the thiazole ring.

    Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the thiazole intermediate.

    Attachment of the Oxazole Moiety: The oxazole ring can be synthesized separately and then attached to the thiazole core via an amide bond formation using coupling reagents like EDCI or DCC.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adjusting reaction conditions to accommodate large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole and oxazole rings suggests possible bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might allow it to interact with biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and oxazole rings could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-bromophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
  • Methyl 5-(2-fluorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Uniqueness

Compared to similar compounds, Methyl 5-(2-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H18ClN3O4S/c1-10-12(11(2)27-23-10)8-9-15(24)21-19-22-16(18(25)26-3)17(28-19)13-6-4-5-7-14(13)20/h4-7H,8-9H2,1-3H3,(H,21,22,24)

InChI Key

YKDSAYSNKXIUGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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